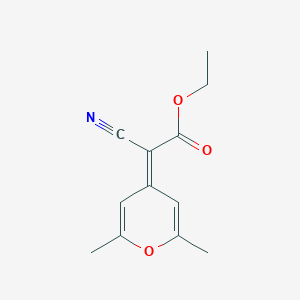
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate is a chemical compound with a unique structure that combines a cyano group, a pyran ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 2,6-dimethyl-4H-pyran-4-one. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The cyano group and ester functional group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophiles and electrophiles in biological systems .
Comparaison Avec Des Composés Similaires
Ethyl cyanoacetate: Shares the cyano and ester functional groups but lacks the pyran ring.
2,6-Dimethyl-4H-pyran-4-one: Contains the pyran ring but lacks the cyano and ester groups.
Cyanoacetamide derivatives: Similar in having the cyano group but differ in other functional groups and overall structure.
Uniqueness: Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate is unique due to its combination of a cyano group, a pyran ring, and an ester functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
13895-74-4 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-(2,6-dimethylpyran-4-ylidene)acetate |
InChI |
InChI=1S/C12H13NO3/c1-4-15-12(14)11(7-13)10-5-8(2)16-9(3)6-10/h5-6H,4H2,1-3H3 |
Clé InChI |
AMAOOSZYYSYRBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1C=C(OC(=C1)C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















